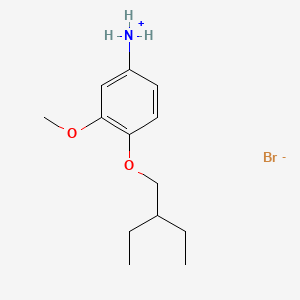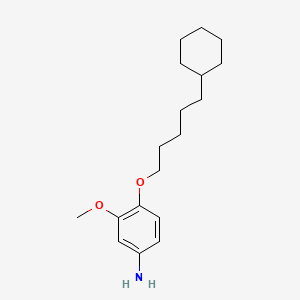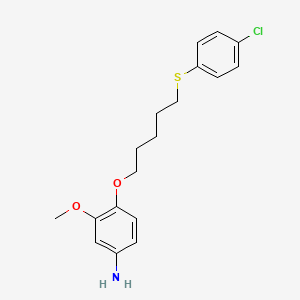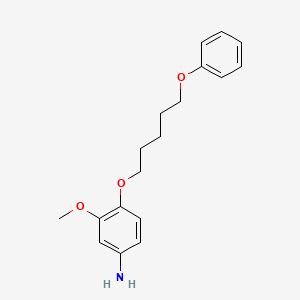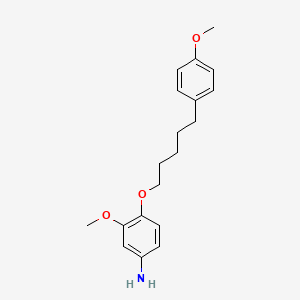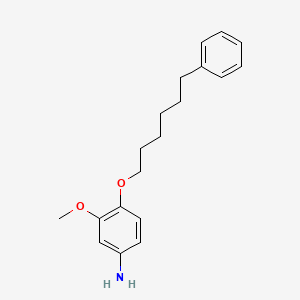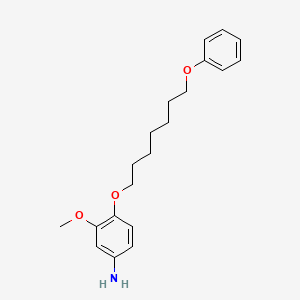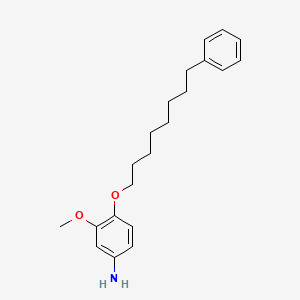![molecular formula C29H37F5N4O6 B1676106 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide CAS No. 163660-59-1](/img/structure/B1676106.png)
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdl 101,146 is a small molecule compound known for its role as a neutrophil elastase inhibitor. . This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Analyse Chemischer Reaktionen
Mdl 101,146 primarily undergoes reactions typical of peptide compounds. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.
Reduction: Reduction reactions can occur at the peptide bond or other functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of functional groups, such as the pentafluoroethyl group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying peptide-based inhibitors and their interactions with enzymes.
Biology: The compound is used to investigate the role of neutrophil elastase in various biological processes, including inflammation and tissue degradation.
Medicine: Mdl 101,146 has shown promise in the treatment of inflammatory diseases, such as arthritis.
Wirkmechanismus
Mdl 101,146 exerts its effects by inhibiting neutrophil elastase, a serine proteinase involved in the degradation of connective tissue macromolecules. The compound binds to the active site of neutrophil elastase, preventing it from interacting with its natural substrates. This inhibition reduces the destructive processes associated with chronic inflammatory diseases, such as arthritis . The molecular targets and pathways involved include the elastase enzyme and the signaling pathways associated with inflammation .
Vergleich Mit ähnlichen Verbindungen
Mdl 101,146 is unique among neutrophil elastase inhibitors due to its pentafluoroethyl ketone structure. Similar compounds include:
Mdl 102,111: Another pentafluoroethyl ketone-based inhibitor with similar inhibitory properties.
Mdl 102,823: A related compound with variations in the amino-terminal protecting groups.
Mdl 100,948A: A compound with a similar structure but different functional groups. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
163660-59-1 |
|---|---|
Molekularformel |
C29H37F5N4O6 |
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
XQAMVCHQGHAELT-FKBYEOEOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
VPV |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




